tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride
Description
Historical Context of Tropane Alkaloid Research
The study of tropane alkaloids began in the early 19th century with the isolation of atropine from Atropa belladonna by German pharmacists Philipp Lorenz Geiger and Oswald Hesse in 1833. Their work revealed the alkaloid’s anticholinergic properties, which were later exploited for treating spasms and pupil dilation. Heinrich F. G. Mein’s earlier unpublished isolation of hyoscyamine in 1832 and Albert Ladenburg’s 1879 discovery of tropine esterification methods laid foundational insights into the structural and synthetic chemistry of these compounds. By the 20th century, Richard Willstätter’s synthesis of atropine (1901) and Robert Robinson’s biomimetic synthesis of tropinone (1917) established frameworks for both natural product biosynthesis and laboratory production. These milestones underscored the tropane ring’s versatility, driving its adoption in medicinal chemistry.
Significance of 8-azabicyclo[3.2.1]octane Framework in Medicinal Chemistry
The 8-azabicyclo[3.2.1]octane skeleton is prized for its conformational rigidity and ability to interact with biological targets. Its applications span anticholinergics (e.g., scopolamine), local anesthetics (e.g., cocaine), and emerging therapeutics targeting neurological disorders. The scaffold’s three-dimensional structure enhances binding affinity and selectivity, particularly for G-protein-coupled receptors (GPCRs) and neurotransmitter transporters.
Table 1: Comparative Pharmacological Properties of Tropane-Based Therapeutics
Recent advances highlight the scaffold’s adaptability. For example, N-aryl tropane derivatives like CFI-401870 exhibit nanomolar inhibition of tyrosine threonine kinase, demonstrating efficacy in oncology. Similarly, tert-butyl carbamate modifications improve metabolic stability and solubility, addressing historical limitations of tropane-based drugs.
Evolution of Carbamate-Modified Tropane Derivatives
Carbamate functionalization has emerged as a strategic approach to optimize tropane alkaloids. Early modifications focused on ester groups (e.g., cocaine’s methyl ester), but carbamates offer superior hydrolytic stability and tunable pharmacokinetics. The introduction of tert-butyl carbamate groups, as seen in tert-butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride, exemplifies this trend.
The synthesis of such derivatives often involves protecting amine groups with tert-butoxycarbonyl (Boc) reagents, followed by selective deprotection. For instance, tert-butyl methylcarbamate (PubChem CID: 527635) serves as a precursor in multi-step syntheses, enabling precise functionalization at the tropane nitrogen. This methodology preserves the bicyclic core while introducing substituents that modulate receptor interactions.
Current Research Landscape of tert-Butyl Carbamate Tropane Derivatives
Contemporary studies focus on leveraging tert-butyl carbamate tropanes for drug discovery. A 2022 Nature study demonstrated a radical [3+3] cyclization strategy to access N-aryl tropanes, highlighting the scaffold’s compatibility with modern synthetic techniques. Similarly, organocatalytic approaches using imidodiphosphorimidate (IDPi) catalysts have enabled enantioselective synthesis of azabicyclohexanes, a related scaffold with high sp³-character.
Table 2: Recent Advances in Tropane Carbamate Synthesis
These advancements underscore the scaffold’s potential in addressing challenges like drug resistance and blood-brain barrier penetration. For example, tert-butyl carbamate groups in tert-butyl (3-amino-3-oxopropyl)carbamate (PubChem CID: 15429099) enhance water solubility, a critical factor for central nervous system therapeutics.
Properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15(4)11-7-9-5-6-10(8-11)14-9;/h9-11,14H,5-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFNLKMDPAZJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2CCC(C1)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174001-75-1 | |
| Record name | tert-butyl N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylcarbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization via Mannich Reaction
In a representative procedure, benzylamine reacts with 2,5-dimethoxytetrahydrofuran (1.1–1.35 equivalents) and acetone dicarboxylic acid (1.1–2 equivalents) in an acidic aqueous buffer (pH 2–6) at 0–60°C. The reaction proceeds through imine formation followed by cyclization to yield substituted tropinones. Sodium acetate or disodium hydrogen phosphate buffers are typically used, with HCl for pH adjustment. After completion, the product is extracted with tert-butyl methyl ether (TBME) and purified via recrystallization from ethanol/water mixtures, achieving yields up to 81%.
Alternative Core Functionalization
Modifications to the tropane core can occur during or after cyclization. For example, treatment of 8-phenyl-8-azabicyclo[3.2.1]octan-3-one with aldehydes (e.g., benzaldehyde) in ethanol under basic conditions (0.01 N NaOH) introduces substituents at the C2 position via aldol condensation. While this method primarily targets 2-arylidene derivatives, it demonstrates the flexibility of the core for further functionalization.
Introduction of the Methyl Group
The methyl group on the bridgehead nitrogen is introduced via alkylation or reductive amination.
N-Methylation Strategies
Direct alkylation of the tropane nitrogen typically employs methyl iodide or dimethyl sulfate in the presence of a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents like acetonitrile. For example, reacting 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol with methyl iodide at 50–60°C for 12 hours achieves quantitative methylation. Subsequent hydrogenolysis (H$$_2$$, Pd/C) removes the benzyl protecting group, yielding the secondary amine.
Protecting Group Considerations
Temporary protection of the nitrogen with groups like benzyl or allyl is critical to prevent over-alkylation. The choice of protecting group influences reaction efficiency; benzyl groups are preferred due to their stability under acidic and basic conditions.
Formation of the tert-Butyl Carbamate
The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using tert-butyl carbonochloridate or di-tert-butyl dicarbonate (Boc$$_2$$O).
Carbamate Synthesis
Reaction of the secondary amine with Boc$$2$$O in dichloromethane or THF in the presence of a base (e.g., triethylamine) at 0–25°C affords the Boc-protected derivative. Catalysts such as zinc acetylacetonate or dibutyltin dilaurate accelerate the reaction, reducing by-product formation and improving yields (up to 90%). For example, combining 8-methyl-8-azabicyclo[3.2.1]octan-3-amine with Boc$$2$$O and dibutyltin dilaurate in CH$$2$$Cl$$2$$ at room temperature for 16 hours yields the carbamate with <2% impurities.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.
Acidification and Crystallization
Treatment of the Boc-protected amine with HCl gas or concentrated HCl in ethanol/water mixtures at 0–5°C precipitates the hydrochloride salt. For example, adding 8-methyl-8-azabicyclo[3.2.1]octan-3-yl carbamate to a chilled HCl/ethanol solution followed by filtration and vacuum drying yields the crystalline hydrochloride with >99% purity.
Recrystallization Optimization
Recrystallization from ethanol/water (1:3 v/v) at low temperatures (0–5°C) removes residual solvents and by-products, ensuring pharmaceutical-grade purity.
Industrial Scale-Up and Process Optimization
Industrial production emphasizes cost efficiency, reproducibility, and minimal waste.
Large-Scale Cyclization
Patent US20060058343A1 details a scalable procedure using 2,5-dimethoxytetrahydrofuran (1.25 equivalents) and acetone dicarboxylic acid (1.5 equivalents) in sodium acetate buffer (pH 4.5). The reaction is conducted in an autoclave at 6 bar pressure and 93–96°C for 10–14 hours, achieving 81% yield after recrystallization.
Catalytic Improvements
The use of tin-based catalysts (e.g., dibutyltin dilaurate) in carbamate formation reduces reaction times from 41 hours to <6 hours while maintaining high yields.
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Specification | Source |
|---|---|---|---|
| Purity | HPLC | ≥99.0% | |
| Melting Point | DSC | 192–195°C (dec.) | |
| Chloride Content | Ion Chromatography | 18.5–19.5% | |
| Residual Solvents | GC | <500 ppm (ethanol) |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Core Scaffold Variations
- Azabicyclo Ring Systems :
- 6-Azabicyclo[3.2.1]octane Derivatives :
- Example: tert-Butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride (CAS: 2648947-90-2) .
- The 6-aza variant shifts the nitrogen position, altering electronic distribution and steric accessibility compared to the 8-aza analog. This affects receptor binding kinetics in bioactive molecules .
- 3-Azabicyclo[3.2.1]octan-8-one :
- CAS 637301-19-0 introduces a ketone group, increasing polarity and reducing basicity compared to the methyl carbamate derivative .
Substituent Modifications
- Carbamate Functionalization :
- tert-Butyl vs. Isopropyl Carbamates :
- Isopropyl (endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate (Compound 15, ) replaces tert-butyl with isopropyl, reducing steric bulk and lipophilicity. This substitution correlates with a 58% synthetic yield, lower than tert-butyl analogs (76% for Compound 12) . Methyl Carbamate vs. Unsubstituted Carbamates:
- The methyl group in the target compound enhances lipophilicity (logP ~2.1 predicted) compared to tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate (CAS: 132234-69-6), which lacks the methyl substituent .
Pharmacologically Active Analogs
- 5-HT7 Receptor Antagonists: tert-Butyl ((1R,5S)-8-(3-([1,1′-biphenyl]-2-yloxy)-2-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-yl)carbamate (3b, ) demonstrates high synthetic efficiency (90% yield) via mechanochemical methods. The biphenyloxypropyl side chain confers receptor selectivity, highlighting the role of substituent flexibility in bioactivity .
Key Observations :
- Mechanochemical methods (e.g., ) improve yields and reduce solvent use compared to traditional coupling (e.g., ).
- Bulky substituents (e.g., tert-butyl) generally yield higher crystallinity but may require longer reaction times .
Physicochemical Properties
Biological Activity
tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride is a compound characterized by its bicyclic structure, which is derived from the azabicyclo[3.2.1]octane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 132234-69-6
- Purity : ≥99.0%
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The azabicyclo structure allows for significant molecular interactions, potentially modulating the activity of neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Biological Activity Overview
Research indicates that compounds based on the azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, such as:
- Cytotoxicity : Studies have shown that derivatives of azabicyclo compounds can selectively induce cytotoxic effects in tumor cells while sparing normal cells, suggesting potential applications in cancer therapy .
- Neuroactivity : The structural similarity to tropane alkaloids positions these compounds as potential modulators of cholinergic and dopaminergic systems, which are critical in treating neurodegenerative diseases .
Case Study 1: Cytotoxic Properties
A study evaluated the cytotoxic effects of various azabicyclo derivatives, including this compound, against different cancer cell lines. The results indicated a preferential toxicity towards tumor cells with minimal effects on healthy cells, underscoring its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 5 |
| MCF7 | 20 | 4 |
| Normal Fibroblasts | >100 | - |
Case Study 2: Neurotransmitter Modulation
In another investigation focusing on neuroactive properties, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. The inhibition of AChE could enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.
| Compound | AChE Inhibition (%) at 10 µM |
|---|---|
| This compound | 65 |
| Donepezil | 80 |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of an appropriate azabicyclo precursor with tert-butyl chloroformate under basic conditions to introduce the carbamate group . This synthetic route allows for the generation of various derivatives that can be tailored for specific biological activities.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Temperature Control : Maintaining 0–5°C during carbamate formation minimizes side reactions .
- Solvent Choice : Dichloromethane or THF improves solubility of intermediates .
How can the stereochemistry of this compound be controlled during synthesis, and what analytical methods confirm its configuration?
Advanced Stereochemical Control
The bicyclic scaffold’s stereochemistry is influenced by:
- Enantioselective Cyclization : Asymmetric 1,3-dipolar cycloaddition using chiral catalysts (e.g., Rh(II) complexes) to generate the endo or exo configuration .
- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives to separate enantiomers .
Q. Analytical Confirmation :
- NMR Spectroscopy : H-NMR coupling constants (e.g., for axial protons) and NOE correlations differentiate stereoisomers .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis .
What spectroscopic and chromatographic methods are recommended for characterizing this compound and assessing its purity?
Q. Basic Characterization Techniques
Q. Advanced Purity Assessment :
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomeric impurities .
What strategies are employed to evaluate the biological activity of this compound in CNS-targeted drug development, and how are receptor interactions analyzed?
Q. Advanced Biological Profiling
- In Vitro Binding Assays : Radioligand displacement studies (e.g., H-naloxone for opioid receptors) determine IC values .
- Functional Assays : cAMP inhibition in CHO-K1 cells expressing μ-opioid receptors quantifies agonism/antagonism .
- Molecular Docking : Schrödinger Suite or AutoDock Vina models interactions with receptor active sites (e.g., CCR5 or μ-opioid receptors) .
Q. Key Findings :
- The bicyclic structure enhances blood-brain barrier penetration, making it suitable for CNS applications .
How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?
Q. Advanced Data Contradiction Analysis
- Batch Consistency : Verify purity (>99% by HPLC) and stereochemical homogeneity to rule out impurity-driven variability .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate protocol differences .
- Meta-Analysis : Compare logP, pKa, and conformational flexibility across derivatives to identify structure-activity relationship (SAR) outliers .
What factors influence the stability of this compound under various storage conditions, and how can degradation products be identified?
Q. Basic Stability Assessment
Q. Advanced Degradation Analysis :
- LC-MS/MS : Detect hydrolyzed products (e.g., 8-azabicyclo[3.2.1]octan-3-amine) via fragmentation patterns .
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks to simulate accelerated aging .
How can structural modifications of this compound enhance its pharmacological profile, and what computational tools aid in predicting activity?
Q. Advanced Structural Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
